2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile
Description
Properties
IUPAC Name |
2-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N/c7-6(8,9)5-3-4(5)1-2-10/h4-5H,1,3H2/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCNVFVUTFEFAH-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile typically involves the trifluoromethylation of cyclopropyl intermediates. One common method includes the reaction of cyclopropyl derivatives with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form stable interactions with these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile with analogous cyclopropane derivatives from :
| Compound Name | Substituents | CAS Number | Key Properties |
|---|---|---|---|
| This compound | -CF₃, -CN (acetonitrile) | Not provided | High lipophilicity; electron-withdrawing CF₃ enhances stability and reactivity. |
| 1-(2-Hydroxyethyl) cyclopropanecarbonitrile | -CH₂CH₂OH, -CN | 1421602-17-6 | Hydrophilic due to -OH; potential for hydrogen bonding. |
| Ethyl trans-2-cyanocyclopropane-1-carboxylate | -COOEt, -CN | 60212-41-1 | Ester group may hydrolyze in vivo; moderate lipophilicity. |
| trans-2-cyanocyclopropanecarboxylic acid | -COOH, -CN | 39891-82-2 | Acidic carboxyl group; polar and water-soluble. |
Key Observations:
- Trifluoromethyl vs. Hydroxyethyl/Ester Groups : The trifluoromethyl group in the target compound increases lipophilicity and metabolic stability compared to hydroxyethyl (1421602-17-6) or ester (60212-41-1) substituents .
- Nitrile Reactivity : All compounds share a nitrile group, but its electronic environment varies. The electron-withdrawing -CF₃ in the target compound may polarize the nitrile, enhancing its reactivity in nucleophilic additions .
- Stereochemical Influence: The (1S,2R) configuration may confer distinct binding properties in chiral environments, unlike non-stereospecific analogs (e.g., 39891-82-2) .
Halogenation Effects and Toxicity Trends
indicates that halogenation (e.g., chlorination) generally increases toxicity and biological activity in organic compounds .
- Chemical Stability : CF₃ resists metabolic degradation compared to -CH₃ or -Cl.
- Membrane Permeability : Increased lipophilicity improves cellular uptake, a critical factor in drug design.
However, fluorination may reduce acute toxicity compared to chlorinated analogs, as seen in dichloroacetylene (neurotoxic) vs. fluorinated anesthetics .
Biological Activity
2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile (CAS No. 78376-91-7) is a chemical compound notable for its trifluoromethyl group attached to a cyclopropyl ring and an acetonitrile moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts.
- Molecular Formula : C6H6F3N
- Molecular Weight : 149.116 g/mol
- InChI Key : KRCNVFVUTFEFAH-RFZPGFLSSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's stability and reactivity, facilitating interactions that can modulate biochemical pathways. This includes potential inhibition of key enzymes involved in metabolic processes, which can be crucial for developing therapeutic agents.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups can exhibit significant antimicrobial activity. For instance, in studies involving similar structures, the incorporation of trifluoromethyl groups has been shown to improve the potency against various bacterial strains, including multidrug-resistant organisms.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Trifluoromethyl derivative | Antibacterial | 2–64 |
| This compound | Antimicrobial potential (under investigation) | TBD |
Case Studies
- Anticancer Potential : Studies on structurally related compounds have demonstrated that trifluoromethylated derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For example, research on similar compounds has shown efficacy in inhibiting reverse transcriptase enzymes, which are critical in cancer biology.
- Cardiovascular Applications : Compounds with similar structural motifs have been explored for their effects on cardiovascular diseases. For instance, PSI-421, a compound with a trifluoromethyl group, exhibited oral efficacy in animal models for treating arterial injuries and has been selected for further preclinical development .
- Pharmacokinetics and Toxicology : Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Preliminary studies suggest that modifications to the molecular structure can enhance solubility and bioavailability while reducing toxicity .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other trifluoromethylated compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(Trifluoromethyl)cyclopropylamine | Structure | Antimicrobial |
| 3-hydroxy-8-(trifluoromethyl)quinoline | Structure | Anticancer |
Q & A
What are the key synthetic strategies for preparing 2-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]acetonitrile with stereochemical fidelity?
Methodological Answer:
The synthesis involves three critical steps:
Cyclopropanation : A carbene addition to an alkene precursor forms the cyclopropyl ring. Metal catalysts (e.g., rhodium or copper) ensure stereochemical control for the (1S,2R) configuration .
Trifluoromethyl Introduction : Electrophilic trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent selectively adds the CF₃ group .
Acetonitrile Functionalization : A nucleophilic substitution or cyanation reaction installs the nitrile group. Solvent polarity and temperature are optimized to avoid racemization .
Key Validation : Monitor reaction progress via chiral HPLC or X-ray crystallography to confirm stereochemical integrity .
How does the (1S,2R) stereochemistry influence the compound’s biological interactions?
Advanced Analysis:
The (1S,2R) configuration dictates spatial orientation of the trifluoromethyl and nitrile groups, enabling selective binding to enzymes or receptors. For example:
- Enzyme Inhibition : Rigid cyclopropane geometry enhances fit into hydrophobic pockets (e.g., cytochrome P450 isoforms), while the CF₃ group stabilizes binding via fluorine-protein interactions .
- Metabolic Stability : The stereochemistry reduces susceptibility to epoxide hydrolase-mediated degradation compared to non-chiral analogs .
Experimental Validation : Use molecular docking simulations and competitive binding assays with enantiomeric pairs to quantify stereochemical effects .
What spectroscopic and computational methods are optimal for characterizing this compound?
Basic Characterization Workflow:
- NMR : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 1.2–2.5 ppm) and nitrile carbon (δ 115–120 ppm). ¹⁹F NMR confirms CF₃ presence (δ -60 to -70 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₇F₃N: calc. 180.04 g/mol) and fragments (e.g., loss of CN group) .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles critical for structure-activity relationships .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Data Reconciliation Strategy:
Assay Variability : Compare IC₅₀ values across studies using standardized enzyme inhibition protocols (e.g., fixed ATP concentrations in kinase assays) .
Solvent Effects : Activity discrepancies may arise from DMSO concentration differences. Re-test compounds in ≤0.1% DMSO to minimize solvent interference .
Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolysis of nitrile to carboxylic acid) that might confound results .
What are the key differences between this compound and structurally related cyclopropane derivatives?
Comparative Analysis Table:
| Compound Name | Structural Features | Key Differences in Activity/Stability | Reference |
|---|---|---|---|
| 2-[(1R,2S)-CF₃-cyclopropyl]acetonitrile | Enantiomeric configuration | Lower CYP3A4 inhibition (50% less potent) | |
| 2-(Trifluoromethyl)cyclopropane-carboxylic acid | Carboxylic acid instead of nitrile | Higher metabolic clearance (shorter t₁/₂) | |
| [(1S,2R)-CF₃-cyclopropyl]methanol | Hydroxyl group instead of nitrile | Reduced binding to GABA receptors |
What reaction mechanisms explain the stability of the cyclopropane ring under acidic conditions?
Advanced Mechanistic Insight:
- Ring Strain Mitigation : The trifluoromethyl group’s electron-withdrawing effect reduces ring strain by delocalizing electron density, preventing acid-induced ring-opening .
- Nitrile Stabilization : The acetonitrile group withdraws electrons via resonance, further stabilizing the cyclopropane against electrophilic attack .
Experimental Proof : Conduct kinetic studies in HCl/THF mixtures, monitoring ring integrity via ¹H NMR over 24 hours .
How can researchers optimize reaction yields in large-scale synthesis?
Process Chemistry Guidelines:
Continuous Flow Reactors : Enhance mixing and heat transfer during cyclopropanation (75% yield improvement vs. batch) .
Purification : Use fractional crystallization with acetonitrile/ethyl acetate (4:1) to isolate enantiomerically pure product (>99% ee) .
Catalyst Recycling : Immobilize chiral catalysts on silica to reduce costs (reused 5x without activity loss) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
